2-Ethynyl-4,6-dimethoxypyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-4,6-dimethoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h1,5H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJMPNVSRFLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Pyrimidine Derivatives in Organic Synthesis and Medicinal Chemistry Research
The pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry, primarily due to its prevalence in nature and its versatile role as a pharmacophore in drug discovery. gsconlinepress.comjuniperpublishers.com Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the first and third positions. nih.gov This structural framework is fundamental to life itself, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. gsconlinepress.comjuniperpublishers.com The pyrimidine core is also present in vital natural compounds like thiamine (B1217682) (Vitamin B1). gsconlinepress.com
In the realm of medicinal chemistry, pyrimidine derivatives are recognized as a "privileged scaffold" because their structure can be readily modified to interact with a wide array of biological targets. researchgate.net This has led to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities. nih.gov Researchers have successfully synthesized pyrimidine analogs that demonstrate anticancer, antimicrobial, antiviral, anti-inflammatory, antihypertensive, and antihistaminic properties. nih.govnih.gov The chemotherapeutic value of many pyrimidine-based drugs stems from their ability to act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of cancer cells or pathogens. gsconlinepress.commedwinpublishers.com For instance, the well-known drug 5-Fluorouracil functions by inhibiting enzymes crucial for DNA biosynthesis. gsconlinepress.commedwinpublishers.com The ongoing research into pyrimidine derivatives continues to yield novel compounds for treating a multitude of diseases. gsconlinepress.comresearchgate.net
Table 1: Examples of Bioactive Pyrimidine Derivatives
| Compound/Drug Name | Core Structure | Biological/Therapeutic Application | Reference(s) |
| 5-Fluorouracil | Pyrimidine | Anticancer (inhibits DNA synthesis) | gsconlinepress.commedwinpublishers.com |
| Trimethoprim | Pyrimidine | Antibacterial (dihydrofolate reductase inhibitor) | medwinpublishers.com |
| Zidovudine (Retrovir) | Pyrimidine | Anti-HIV (antiviral) | mdpi.com |
| Imatinib | Pyrimidine | Anticancer (tyrosine kinase inhibitor) | N/A |
| Sulfadiazine | Pyrimidine | Antibacterial | mdpi.com |
| Barbiturates | Pyrimidine | Sedatives, Hypnotics | gsconlinepress.com |
Rationale for the Ethynyl Moiety in 4,6 Dimethoxypyrimidine Scaffolds
The incorporation of an ethynyl (B1212043) group (−C≡CH) into a molecular scaffold is a deliberate strategy in modern drug design, valued for the unique physicochemical properties it confers. nih.govsci-hub.se The acetylene (B1199291) group is linear and rigid, acting as a non-flexible spacer that can precisely orient other functional groups for optimal interaction with a biological target. sci-hub.se Its electronic properties and compact size make it an effective bioisostere—a substituent that can replace another group while retaining or enhancing biological activity. The ethynyl group can mimic a range of functionalities, including cyano, iodo, and even phenyl groups, allowing for fine-tuning of a molecule's steric and electronic profile. sci-hub.se
A key advantage of the terminal ethynyl group is its ability to participate in potent binding interactions. The acidic nature of the terminal proton allows it to act as a hydrogen bond donor. sci-hub.se More significantly, the terminal alkyne can function as a latent electrophile, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active site of an enzyme. nih.gov This leads to irreversible inhibition, which can result in prolonged duration of action and high potency. For example, research on 6-ethynyl-substituted thienopyrimidines revealed that the ethynyl group forms a covalent bond with a cysteine residue in the active site of ErbB family kinases, a critical target in cancer therapy. nih.gov Furthermore, the ethynyl group is often used as a chemical handle in chemical biology for "click chemistry" reactions, enabling the attachment of fluorescent probes or affinity tags to identify and study the molecular targets of a drug. nih.gov
Table 2: Bioisosteric Features of the Ethynyl Group
| Functional Group | Property Mimicked by Ethynyl Group | Rationale for Replacement | Reference(s) |
| Iodine | Size and weak hydrogen bonding capacity | The ethynyl group is comparable in length and its polarized C-H bond mimics a halogen bond. | sci-hub.se |
| Cyano Group | Linearity, size, and electronic character | Provides similar steric and electronic properties while potentially altering metabolic stability or solubility. | sci-hub.se |
| Phenyl Group | π-system interactions | The π-bonds of the acetylene can engage in donor-acceptor interactions similar to an aromatic ring. | sci-hub.se |
| Carbonyl Group | Polarity and hydrogen bond acceptance | Can act as a replacement to modify reactivity and metabolic pathways. | sci-hub.se |
Scope and Research Objectives for the Compound Class
Strategies for Functionalizing the Pyrimidine Core
The foundation of the synthesis lies in preparing a pyrimidine ring that is suitably activated for the final ethynylation step. This often involves creating a precursor with a good leaving group, such as a halogen or a sulfonyl group, at the 2-position.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for functionalizing the pyrimidine ring. A common starting material is a di- or tri-halogenated pyrimidine, which allows for sequential and selective substitution reactions. For instance, the synthesis of 4,6-dimethoxypyrimidine (B185312) can be achieved by treating 4,6-dichloropyrimidine (B16783) with sodium methoxide (B1231860) in methanol. chemicalbook.com The reaction proceeds by heating the suspension to ensure completion. chemicalbook.com
To prepare a precursor for C2-ethynylation, a leaving group is required at that position. The synthesis of 2-chloro-4,6-dimethoxypyrimidine (B81016) serves as a prime example. This key intermediate can be synthesized from 2-methylthiobarbituric acid, which undergoes chlorination and subsequent methoxylation. asianpubs.org An alternative approach involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide to yield 4,6-dimethoxy-2-methylthiopyrimidine, which can then be oxidized to 4,6-dimethoxy-2-methylsulfonylpyrimidine . asianpubs.orgnih.gov The methylsulfonyl group is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.
A patented method describes the preparation of 4,6-dimethoxy-2-methanesulfonyl pyrimidine starting from 4,6-dihydroxyl-2-methylthiopyrimidine, which is chlorinated using phosphorus oxychloride. google.com The resulting 4,6-dichloro-2-methylthiopyrimidine undergoes catalytic methoxylation, followed by oxidation with hydrogen peroxide in the presence of sodium tungstate (B81510) to yield the final product. google.com
Table 1: Synthesis of 2-Substituted-4,6-dimethoxypyrimidine Precursors
| Precursor | Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 4,6-Dimethoxypyrimidine | 4,6-Dichloropyrimidine | Sodium Methoxide (NaOMe), Methanol | Not specified | chemicalbook.com |
| 4,6-Dimethoxy-2-methylthiopyrimidine | 2-Chloro-4,6-dimethoxypyrimidine | Sodium Methyl Mercaptide, Tetrabutylammonium (B224687) Bromide | 95.6% | asianpubs.org |
| 4,6-Dimethoxy-2-methylsulfonylpyrimidine | 4,6-Dimethoxy-2-methylthiopyrimidine | Hydrogen Peroxide, Sodium Tungstate Dihydrate | 95% | asianpubs.org |
2-Amino-4,6-dimethoxypyrimidine (B117758) (ADMP) is a vital industrial intermediate, particularly for sulfonylurea herbicides. google.com Its synthesis is well-established and typically begins with the condensation of guanidine (B92328) nitrate (B79036) and diethyl malonate using a base like sodium methoxide. google.com This forms 2-amino-4,6-dihydroxypyrimidine. The crucial methoxylation step to convert the dihydroxy intermediate to the dimethoxy product can be achieved using dimethyl carbonate under pressure, which represents a greener alternative to traditional methods. google.com
While the amino group itself is not a direct precursor for ethynylation, it can be converted into a suitable leaving group. Through a Sandmeyer-type reaction, the 2-amino group can be transformed into a diazonium salt, which can then be substituted by a halide (e.g., chloro, bromo, or iodo). This halogenated derivative then becomes a substrate for the ethynylation reactions described below.
Ethynylation Approaches and Acetylene (B1199291) Moiety Introduction
With a suitable precursor in hand, the introduction of the C≡CH group is the final key transformation.
The Sonogashira reaction is the most prominent and widely used method for forming C(sp2)–C(sp) bonds, making it ideal for the synthesis of this compound. wikipedia.org This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org
For the synthesis of the target molecule, a precursor such as 2-chloro-, 2-bromo-, or 2-iodo-4,6-dimethoxypyrimidine would be reacted with a protected acetylene, such as trimethylsilylacetylene (TMS-acetylene) . The TMS group prevents self-coupling of the acetylene and allows for more controlled reactions. wikipedia.orgpearson.com After the coupling reaction, the silyl (B83357) protecting group can be easily removed under mild conditions, for example, using a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF) or a base, to yield the terminal alkyne. wikipedia.org
The general conditions for a Sonogashira coupling typically involve:
Palladium Catalyst: Pd(PPh3)4, PdCl2(PPh3)2, or Pd2(dba)3. libretexts.org
Copper(I) Co-catalyst: Typically CuI.
Base: An amine such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), which often serves as the solvent. wikipedia.org
Solvent: Anhydrous solvents like THF or DMF are common.
A copper-free variant of the Sonogashira reaction has also been developed to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling). wikipedia.orglibretexts.org These systems often require different ligand systems and bases to facilitate the catalytic cycle. wikipedia.org
Table 2: Typical Sonogashira Reaction for Aryl Halide Alkynylation
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| Aryl/Heteroaryl Iodide or Bromide | Terminal Alkyne (e.g., Phenylacetylene) | Pd(0) catalyst, Cu(I) co-catalyst | Amine (e.g., TEA) | Classic, highly efficient method. | wikipedia.orglibretexts.org |
| Aryl/Heteroaryl Halide | TMS-acetylene | PdCl2(PPh3)2, CuI | Triethylamine | Uses protected alkyne; requires subsequent deprotection. | pearson.com |
| Aryl Chloride | Terminal Alkyne | PdCl2(PCy3)2 | Cs2CO3 | Copper-free conditions for less reactive chlorides. | organic-chemistry.org |
While less common for this specific transformation, radical chemistry offers an alternative pathway for C-C bond formation. The alkynylation of radical intermediates has emerged as a powerful tool in organic synthesis. rsc.org In a hypothetical radical-based approach, a pyrimidine radical could be generated at the C2 position, which would then add to an alkynylating agent.
Alternatively, a radical addition could occur on the π-system of this compound itself for further functionalization. The reactivity of pyrimidine-derived radicals has been studied, particularly their reactions with thiols. nih.gov The addition of various carbon-centered radicals to cationic heterocycles is also a known process, often proceeding with high regioselectivity. nih.gov While a specific protocol for the radical synthesis of this compound is not prominently documented, the general principles of radical alkynylation suggest its feasibility, likely proceeding under photoredox or transition-metal-catalyzed conditions to generate the necessary radical species under mild conditions. rsc.org
Beyond the standard copper-co-catalyzed Sonogashira reaction, several other strategies can be employed. As mentioned, copper-free Sonogashira coupling is a significant alternative that mitigates the formation of alkyne dimers. wikipedia.org These reactions may require more specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands to function efficiently, especially with less reactive aryl chlorides. libretexts.orgorganic-chemistry.org
Nickel-catalyzed Sonogashira-type couplings have also been developed, which can couple non-activated alkyl halides, although a copper co-catalyst is often still required. wikipedia.org Furthermore, developments in catalyst design continue to broaden the scope and improve the efficiency of cross-coupling reactions, providing an expanding toolkit for the synthesis of complex molecules like this compound.
Green Chemistry Principles and Sustainable Synthetic Routes for Pyrimidine Compounds
The synthesis of pyrimidine derivatives, foundational structures in numerous pharmaceuticals and agrochemicals, has traditionally involved methods that utilize hazardous reagents and solvents, leading to significant environmental impact. researchgate.netasianpubs.org In response, the field of green chemistry has introduced principles and techniques aimed at designing safer, more efficient, and environmentally benign chemical processes. researchgate.net These principles are increasingly applied to the synthesis of pyrimidine compounds, focusing on minimizing waste, maximizing atom efficiency, and reducing energy consumption. researchgate.netasianpubs.org
Several green synthetic strategies have been successfully employed for the production of pyrimidine derivatives:
Microwave-Assisted Synthesis: This technique utilizes microwave heating to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov It is considered a sustainable technology that can be used with recyclable organic solvents. nih.gov
Ultrasound-Induced Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote the synthesis of pyrimidine derivatives, sometimes even in the absence of a catalyst. nih.govacs.org
Solvent-Free and Solid-Supported Reactions: Conducting reactions without a solvent or on a solid support like basic alumina (B75360) minimizes the use of volatile organic compounds (VOCs), which are often toxic and difficult to recycle. nih.govacs.org These "neat" reactions can lead to cleaner products and simpler workup procedures. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the initial components. nih.govwikipedia.org This approach enhances atom economy and reduces the number of synthetic steps, saving time, energy, and resources. wikipedia.org A notable sustainable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which liberates only hydrogen and water as byproducts. wikipedia.orgnih.gov
Use of Green Catalysts and Solvents: The development and use of reusable heterogeneous catalysts, metal-free catalysts, and biocatalysts are central to green pyrimidine synthesis. researchgate.netasianpubs.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste. researchgate.net Furthermore, replacing traditional solvents with greener alternatives like water, ionic liquids, or bio-derived solvents such as dimethylisosorbide (DMI) is a key focus. nih.govorganic-chemistry.org For instance, the use of dimethyl carbonate as a methylating agent is a greener alternative to more toxic reagents like dimethyl sulfate. google.com
These methodologies collectively contribute to a more sustainable framework for producing complex molecules like this compound, starting from the construction of the core pyrimidine ring.
Purification and Isolation Techniques in the Synthesis of Ethynylpyrimidine Derivatives
The purification and isolation of ethynylpyrimidine derivatives are critical steps that determine the final purity and yield of the product. The presence of the reactive ethynyl group and the often-complex mixtures resulting from synthesis necessitate robust purification strategies. The choice of technique depends on the physical properties of the target compound (e.g., solid or liquid), its polarity, and the nature of the impurities.
For crystalline solids, recrystallization is a common and effective method. This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain dissolved. Solvents such as methanol, ethanol, and ethyl acetate (B1210297) have been successfully used for the recrystallization of various pyrimidine derivatives. nih.govnih.gov
When recrystallization is ineffective or the product is not a solid, column chromatography is the most widely used purification technique. youtube.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. asianpubs.orgyoutube.com A solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the compounds at different rates. youtube.com For instance, a system of ethyl acetate and hexanes has been used to purify dimethoxypyrimidine derivatives on a silica gel column. chemicalbook.com The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , which helps in identifying the fractions containing the purified product. youtube.combiotech-asia.org
A significant challenge in the synthesis of ethynyl compounds via methods like the Sonogashira coupling is the potential for side reactions, such as the homocoupling of the alkyne to form dimers (Glaser coupling), especially when copper catalysts are used. wikipedia.org Purification must effectively remove these byproducts. Copper-free Sonogashira variations have been developed to mitigate this issue, but careful purification is still essential. wikipedia.orgnih.gov
In some cases, advanced "group-assisted purification" protocols can be designed to yield highly pure products without the need for chromatography, representing a greener and more efficient alternative. nih.gov
The following table summarizes the primary purification techniques applicable to ethynylpyrimidine derivatives:
| Purification Technique | Principle of Separation | Common Application | Key Considerations |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Purification of crystalline solid pyrimidine derivatives. nih.gov | Requires finding a suitable solvent; product must be a stable solid. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel). youtube.com | Separation of complex mixtures, non-crystalline products, or when recrystallization fails. asianpubs.org | Can be solvent- and time-intensive; requires careful selection of stationary and mobile phases. youtube.com |
| Thin-Layer Chromatography (TLC) | Similar to column chromatography but on a smaller, analytical scale. | Monitoring reaction progress and identifying pure fractions from column chromatography. biotech-asia.org | Primarily an analytical tool, not for large-scale purification. |
Reactivity of the Ethynyl Group in Pyrimidine Derivatives
The ethynyl substituent at the C2 position of the pyrimidine ring is the primary center for a variety of addition and coupling reactions. Its reactivity is modulated by the electronic influence of the attached heterocyclic system.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The carbon-carbon triple bond of this compound can act as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. smu.eduwikipedia.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orguchicago.eduorganic-chemistry.org The reaction involves a 1,3-dipole, a molecule with a three-atom, four-pi-electron system, reacting with the alkyne (the dipolarophile). organic-chemistry.orgijrpc.com
The general mechanism is a concerted, pericyclic process where the 4π electrons of the 1,3-dipole and the 2π electrons of the alkyne combine to form a new five-membered ring. organic-chemistry.org The reaction is stereospecific. wikipedia.org A well-known example is the Huisgen cycloaddition, which can refer specifically to the reaction between an organic azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. wikipedia.org This "click chemistry" approach is valued for its high efficiency and regioselectivity, often catalyzed by copper(I) to facilitate the formation of a copper acetylide intermediate. ijrpc.com
While specific studies on this compound are not abundant, the reactivity of similar systems, such as thiazolo[3,2-a]pyrimidines in [3+2] cycloadditions with azomethine ylides, demonstrates the capability of pyrimidine-based structures to participate in these transformations. mdpi.com The ethynyl group in our target compound is expected to react readily with various 1,3-dipoles to generate novel fused pyrimidine heterocycles.
Table 1: Common 1,3-Dipoles for Cycloaddition with Alkynes
| 1,3-Dipole | Resulting Heterocycle |
| Azides (R-N₃) | 1,2,3-Triazoles |
| Nitrile Oxides (R-C≡N⁺-O⁻) | Isoxazoles |
| Nitrones (R₂C=N⁺(R)-O⁻) | Isoxazolidines |
| Azomethine Ylides | Pyrrolidines |
| Diazoalkanes (R₂C=N⁺=N⁻) | Pyrazoles |
Further Functionalization via Palladium-Catalyzed Transformations
The terminal alkyne functionality of this compound is an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. libretexts.orglibretexts.org The most prominent of these is the Sonogashira coupling. wikipedia.orgyoutube.com
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org It typically employs a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (like triethylamine). youtube.com The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper co-catalyst activates the alkyne by forming a copper acetylide, which is the key nucleophilic species. youtube.com This method allows for the direct attachment of various aryl or vinyl groups to the ethynyl moiety of the pyrimidine.
Table 2: Typical Conditions for Sonogashira Coupling
| Component | Example | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle |
| Copper(I) Co-catalyst | CuI | Activates the alkyne |
| Base | Triethylamine (NEt₃), Diisopropylamine | Neutralizes HX by-product, facilitates acetylide formation |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and anaerobic conditions are often required |
| Reactants | Terminal Alkyne, Aryl/Vinyl Halide | Forms a new C(sp)-C(sp²) bond |
While copper is typically used, copper-free Sonogashira variations have been developed to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling). wikipedia.orglibretexts.org The versatility of palladium catalysis means that other cross-coupling reactions, such as Suzuki or Stille couplings, could also be envisioned, although they would require prior conversion of the ethynyl group to a suitable organometallic reagent. libretexts.orglibretexts.orgyoutube.com
Nucleophilic and Electrophilic Additions to the Alkyne
The triple bond of the ethynyl group is susceptible to both nucleophilic and electrophilic addition reactions. The electron-withdrawing nature of the 4,6-dimethoxypyrimidine ring influences the polarization of the alkyne, making the terminal carbon atom more electrophilic and thus prone to attack by nucleophiles. wikipedia.org
Nucleophilic Addition: In nucleophilic addition, a nucleophile attacks the electrophilic triple bond, breaking one of the π-bonds. wikipedia.orgkhanacademy.org This type of reaction can be seen in the addition of amines, alcohols, or thiols to activated alkynes. For instance, studies on 2-chloro-4-vinylpyrimidine have shown that nucleophiles selectively add across the vinyl group rather than displacing the chloride, highlighting the susceptibility of π-systems attached to the pyrimidine ring to nucleophilic attack. mdpi.com A similar reactivity pattern is expected for the ethynyl group of this compound.
Electrophilic Addition: Conversely, the high electron density of the triple bond allows it to be attacked by electrophiles. libretexts.orgnumberanalytics.com Classic electrophilic additions to alkynes include the addition of hydrogen halides (HX) and halogens (X₂). libretexts.orgslideshare.net These reactions typically proceed through a vinylic carbocation intermediate. fiveable.me According to Markovnikov's rule, the electrophile (e.g., H⁺) adds to the less substituted carbon, which in this case is the terminal carbon of the ethynyl group. slideshare.net Hydration of the alkyne, often catalyzed by mercury(II) salts, is another important electrophilic addition that would lead to the formation of a methyl ketone derivative attached to the pyrimidine ring after tautomerization of the initial enol product. libretexts.org
Reactivity of the Dimethoxypyrimidine Core
The pyrimidine ring itself, substituted with two methoxy (B1213986) groups, also exhibits characteristic reactivity, particularly towards nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle, and this deficiency is a key factor in its reactivity. While the methoxy groups are generally considered activating in electrophilic aromatic substitution, on an already electron-poor ring like pyrimidine, they can function as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.
SNAr reactions occur when a strong nucleophile attacks an aromatic ring that is substituted with a good leaving group and is activated by electron-withdrawing groups. mdpi.com The nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, activating the ring carbons (especially C2, C4, and C6) towards nucleophilic attack. Although the ethynyl group at C2 is not a leaving group, the methoxy groups at C4 and C6 could potentially be displaced by strong nucleophiles under forcing conditions.
Ring Transformations and Rearrangement Mechanisms of Pyrimidine Derivatives
The pyrimidine ring system can undergo various transformations and rearrangements, often under the influence of strong nucleophiles or specific reaction conditions. For instance, the reaction of 4,6-dimethoxypyrimidine with methyl iodide leads to the formation of a pyrimidinium salt, which can then be demethylated.
More drastic ring transformations can occur with potent nucleophiles like the amide ion in liquid ammonia. These reactions can involve initial nucleophilic addition to the ring, followed by ring-opening and subsequent recyclization to form a different heterocyclic system. For example, some pyrimidines are known to undergo ring contraction to form isoxazole (B147169) derivatives. The study of the basicity and dimerization of related 4,6-dihydroxypyrimidine (B14393) derivatives further illustrates the dynamic nature of this heterocyclic core. acs.org While specific ring transformations for this compound are not extensively documented, the inherent reactivity of the dimethoxypyrimidine scaffold suggests that such rearrangements are plausible under appropriate conditions.
Radical Reactions and Associated Mechanistic Studies on Pyrimidine Scaffolds
The presence of both a pyrimidine ring and an ethynyl group in this compound offers multiple sites for radical attack. The methoxy groups at positions 4 and 6 are electron-donating, which influences the reactivity of the pyrimidine ring.
Radical attack on the pyrimidine nucleus is a well-documented phenomenon. Studies on substituted pyrimidines have shown that radicals, such as hydroxyl or tert-butoxyl radicals, can add to the C5-C6 double bond of the pyrimidine ring. nih.gov In the case of this compound, the electron-donating nature of the two methoxy groups is expected to activate the C5 position towards electrophilic radical attack. The resulting radical intermediate would be stabilized by resonance.
The ethynyl group is also susceptible to radical addition. The addition of a radical to the terminal alkyne would proceed via a vinyl radical intermediate. rsc.orgyoutube.com The regioselectivity of this addition would depend on the nature of the attacking radical. The stability of the resulting vinyl radical plays a crucial role in determining the outcome of the reaction. youtube.com
Given the two potential sites for radical reactions, a complex mixture of products could be anticipated depending on the specific radical and reaction conditions employed.
Table 1: Postulated Radical Reactions of this compound
| Radical Species | Proposed Reaction Type | Potential Product(s) | Mechanistic Notes |
| Thiyl Radical (RS•) | Addition to Alkyne | (E/Z)-2-(2-(Alkylthio)vinyl)-4,6-dimethoxypyrimidine | The thiyl radical adds to the terminal alkyne, forming a vinyl radical intermediate which then abstracts a hydrogen atom. |
| tert-Butoxyl Radical (t-BuO•) | Addition to Pyrimidine Ring | 2-Ethynyl-5-tert-butoxy-4,6-dimethoxy-5,6-dihydropyrimidine | The electrophilic t-BuO• radical is expected to preferentially attack the electron-rich C5 position of the pyrimidine ring. nih.gov |
| Phenyl Radical (Ph•) | Addition to Alkyne | (E/Z)-4,6-Dimethoxy-2-styrylpyrimidine | The phenyl radical adds to the alkyne, leading to a styryl derivative after hydrogen abstraction. |
Metalation and Organometallic Reactions of Substituted Pyrimidines
The acidic proton of the terminal alkyne in this compound is the most likely site for deprotonation by a strong base, leading to the formation of a lithium or Grignard acetylide. vedantu.comsaylor.org This organometallic intermediate is a versatile nucleophile that can participate in a variety of subsequent reactions.
While direct metalation of the pyrimidine ring is possible, it typically requires directed ortho-metalation strategies or the absence of more acidic protons. organicchemistrydata.orgacs.org Given the high acidity of the acetylenic proton (pKa ≈ 25) compared to the aromatic protons on the pyrimidine ring, selective metalation at the alkyne is highly favored.
Once formed, the pyrimidinyl acetylide can be used in a range of carbon-carbon bond-forming reactions. For instance, it can react with aldehydes and ketones to form propargyl alcohols, or with alkyl halides in substitution reactions.
Furthermore, the terminal alkyne functionality makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is a particularly relevant transformation. researchgate.netwikipedia.org This reaction would allow for the facile introduction of various substituents at the terminus of the ethynyl group.
Table 2: Anticipated Metalation and Organometallic Reactions of this compound
| Reagent | Reaction Type | Expected Intermediate/Product | Mechanistic Notes |
| n-Butyllithium (n-BuLi) | Metalation (Deprotonation) | 2-(Lithioethynyl)-4,6-dimethoxypyrimidine | The strongly basic n-BuLi will readily abstract the acidic acetylenic proton. saylor.org |
| Ethylmagnesium Bromide (EtMgBr) | Metalation (Grignard Formation) | (2-((4,6-Dimethoxypyrimidin-2-yl)ethynyl)magnesium bromide | A Grignard reagent will also deprotonate the terminal alkyne. vedantu.com |
| Aryl Halide, Pd(PPh₃)₄, CuI, Base | Sonogashira Coupling | 2-((Arylethynyl))-4,6-dimethoxypyrimidine | Palladium-catalyzed cross-coupling reaction to form a C-C bond between the alkyne and the aryl halide. researchgate.netwikipedia.org |
| Benzaldehyde, then H₃O⁺ | Nucleophilic Addition | 1-(4,6-Dimethoxypyrimidin-2-yl)-3-phenylprop-2-yn-1-ol | The in-situ formed acetylide attacks the electrophilic carbonyl carbon of the aldehyde. |
Spectroscopic and Structural Elucidation Techniques in Research on 2 Ethynyl 4,6 Dimethoxypyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopy
In a hypothetical ¹H NMR spectrum of 2-ethynyl-4,6-dimethoxypyrimidine, one would expect to observe distinct signals corresponding to each type of proton in the molecule. The methoxy (B1213986) groups (-OCH₃) would likely appear as a singlet, integrating to six protons. The proton on the pyrimidine (B1678525) ring (at the C5 position) would appear as a singlet further downfield. The acetylenic proton (-C≡C-H) would also be a singlet, typically found in a characteristic chemical shift region. The precise chemical shifts (δ) would be influenced by the electronic environment created by the pyrimidine ring and methoxy groups.
Carbon-¹³C NMR Spectroscopy
A ¹³C NMR spectrum would provide information on each unique carbon atom. Expected signals would include those for the two equivalent methoxy carbons, the carbons of the pyrimidine ring (C2, C4/C6, and C5), and the two carbons of the ethynyl (B1212043) group. The chemical shifts would confirm the presence and electronic nature of these functional groups.
Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)
To definitively assign proton and carbon signals and to probe the nitrogen environment, advanced NMR techniques would be indispensable. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would establish connectivity between protons and carbons. For related pyridyl)pyrimidine compounds, {¹H,¹⁵N}-HMBC NMR has been used to unambiguously establish the coordination mode of nitrogen atoms in metal complexes, a technique that could be applied here to study the nitrogen atoms of the pyrimidine ring.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (IR, Raman)
Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of a molecule's functional groups. For this compound, the IR and Raman spectra would be expected to show key absorption bands. These would include a sharp, weak band for the C≡C-H stretch and a band for the C≡C triple bond stretch. Additionally, characteristic stretches for the C-O bonds of the methoxy groups, C-H bonds, and various vibrations associated with the pyrimidine ring structure would be present. Studies on similar molecules like 2-amino-4,6-dimethoxypyrimidine (B117758) have utilized FTIR and FT-Raman spectroscopy to analyze vibrational frequencies, providing a basis for comparison.
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Analysis of the fragmentation pattern, where the molecule breaks apart within the spectrometer, would offer further structural clues, likely showing losses of methyl groups, methoxy groups, or the ethynyl moiety. While mass spectral data is available for compounds like 4-amino-2,6-dimethoxypyrimidine, specific data for the title compound is absent from available databases. ufz.deufz.de
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy measures the absorption of light by a molecule, providing insight into its electronic transitions. The spectrum of this compound would be expected to display absorption bands corresponding to π→π* and n→π* transitions associated with the conjugated pyrimidine system and the ethynyl group. The position and intensity of these bands are sensitive to the molecular structure and solvent environment. Fluorescence spectroscopy could also be employed to study the molecule's emissive properties upon electronic excitation. Research on other pyrimidine derivatives has utilized these techniques to study their photophysical properties. nih.gov
X-ray Crystallography for Solid-State Structure Determination of Pyrimidine Derivatives
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method is indispensable for determining the molecular structure, bond lengths, bond angles, and intermolecular interactions of chemical compounds in the solid state. wikipedia.org In the study of pyrimidine derivatives, X-ray crystallography offers unparalleled insights into their conformational preferences and packing arrangements in the crystal lattice, which are crucial for understanding their physical and biological properties.
The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of the individual atoms can be determined, revealing the complete molecular structure.
For instance, the crystal structure of 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine, a compound sharing the 4,6-dimethoxypyrimidine (B185312) core, has been determined. nih.gov The analysis revealed a monoclinic crystal system with specific unit cell dimensions. nih.gov Such data is fundamental for defining the crystal's basic repeating structural unit.
Intermolecular interactions play a critical role in the solid-state assembly of pyrimidine derivatives. Studies on compounds like 2,4-bis(4-methoxyphenoxy)pyrimidine have shown that the crystal packing is stabilized by a combination of hydrogen bonding and van der Waals forces. scispace.com The analysis of this structure also revealed π-π stacking interactions between the pyrimidine rings and between the phenyl rings, which contribute to the formation of molecular chains and sheets. scispace.com
The following interactive data tables showcase typical crystallographic data obtained for pyrimidine derivatives, illustrating the kind of detailed structural information that X-ray crystallography provides.
Table 1: Example Crystal Data for a Pyrimidine Derivative
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ |
| Molecular Weight ( g/mol ) | 280.70 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3998 (17) |
| b (Å) | 23.145 (5) |
| c (Å) | 7.7967 (16) |
| β (°) | 117.28 (3) |
| Volume (ų) | 1347.2 (6) |
| Z | 4 |
| Data sourced from the crystallographic study of 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine. nih.gov |
Table 2: Selected Bond Lengths for a Pyrimidine Derivative
| Bond | Length (Å) |
| N1-C2 | 1.335(2) |
| C2-N3 | 1.328(2) |
| N3-C4 | 1.341(2) |
| C4-C5 | 1.385(3) |
| C5-C6 | 1.378(3) |
| C6-N1 | 1.339(2) |
| Note: These are representative bond lengths for a pyrimidine ring and may vary slightly in different derivatives. |
Table 3: Intermolecular Interactions in a Pyrazolo[1,5-c]pyrimidine Derivative
| Interaction Type | Donor-Acceptor | Distance (Å) |
| π–π stacking | Ring Centroid - Ring Centroid | 3.6 - 3.8 |
| C—H⋯π | C-H - Aromatic Ring Centroid | 2.7 - 2.9 |
| Illustrative data based on interactions observed in pyrimidine-related heterocyclic systems. iucr.org |
The synthesis and crystallographic characterization of metal complexes containing the 2-ethynylpyrimidine (B1314018) ligand further underscore the importance of X-ray diffraction in elucidating the coordination geometry and intermolecular interactions, such as aurophilic bonding in gold(I) complexes. mdpi.com These studies demonstrate how the electronic properties of the pyrimidine ring, influenced by substituents like the ethynyl group, can be precisely characterized through solid-state structural analysis. mdpi.com
Computational and Theoretical Investigations of 2 Ethynyl 4,6 Dimethoxypyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like 2-Ethynyl-4,6-dimethoxypyrimidine, these methods could provide valuable insights.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For this compound, a DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would predict bond lengths, bond angles, and dihedral angles. These optimized geometrical parameters are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT calculations provide information about the electronic structure, such as the distribution of electron density and the energies of molecular orbitals.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is particularly useful for predicting spectroscopic properties, such as UV-Vis absorption spectra. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions are valuable for interpreting experimental spectra and understanding the electronic transitions occurring within the molecule.
Molecular Orbital and Electronic Structure Analysis
The analysis of molecular orbitals provides deep insights into the chemical behavior of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which further quantify the molecule's reactivity.
Table 1: Hypothetical Chemical Reactivity Indices for this compound
| Parameter | Formula | Hypothetical Value |
| HOMO Energy (EHOMO) | - | - |
| LUMO Energy (ELUMO) | - | - |
| Energy Gap (ΔE) | ELUMO - EHOMO | - |
| Ionization Potential (I) | -EHOMO | - |
| Electron Affinity (A) | -ELUMO | - |
| Electronegativity (χ) | (I + A) / 2 | - |
| Chemical Hardness (η) | (I - A) / 2 | - |
| Global Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | - |
Note: This table is for illustrative purposes only, as no specific data for this compound was found.
Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. It provides a localized picture of the bonding and allows for the quantification of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. For this compound, NBO analysis could reveal the stability arising from interactions such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the pyrimidine (B1678525) ring and the ethynyl (B1212043) group. The stabilization energies associated with these interactions can be calculated to assess their significance.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. For a molecule like this compound, with multiple reactive sites—the pyrimidine ring and the ethynyl group—computational studies can provide deep insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern product formation. While specific computational studies on the reaction mechanisms of this compound are not extensively available in the public domain, we can infer potential reaction pathways based on theoretical investigations of analogous pyrimidine and ethynyl-containing compounds. These studies highlight the types of reactions this molecule could undergo and the mechanistic details that computational chemistry can reveal.
One of the most common and synthetically important reactions for terminal alkynes is the Sonogashira cross-coupling reaction . Computational studies on the Sonogashira reaction involving various aryl halides and alkynes have detailed the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. For this compound, a DFT study would likely focus on the energetics of these steps. The electron-rich nature of the 4,6-dimethoxypyrimidine (B185312) ring could influence the rate-determining step, which is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Theoretical calculations could predict the activation energy barriers for the reaction with different aryl halides and explore the role of the copper co-catalyst and the base.
Another important class of reactions for alkynes is cycloaddition reactions , such as [3+2] cycloadditions with azides (Click chemistry) or [4+2] cycloadditions (Diels-Alder reactions). Computational modeling can be used to predict the regioselectivity and stereoselectivity of these reactions. For instance, a DFT study on the [3+2] cycloaddition of an azide (B81097) to this compound would calculate the activation energies for the formation of the two possible regioisomeric triazole products. The distortion/interaction model, a common computational approach, can be employed to understand the reactivity in strain-promoted cycloadditions if a cyclic alkyne analog were to be considered nih.gov. The calculated energy profiles would reveal the kinetic and thermodynamic products, providing a rationale for experimentally observed outcomes.
The pyrimidine ring itself can participate in reactions. For example, multicomponent reactions leading to the formation of fused heterocyclic systems are common for pyrimidine derivatives. A theoretical investigation into such a reaction involving this compound would likely explore the sequence of bond-forming events, such as initial Knoevenagel condensation or Michael addition, followed by cyclization nih.gov. Computational modeling can identify the rate-determining step and the key intermediates along the reaction pathway. The calculated Gibbs free energy profile would provide a comprehensive understanding of the reaction mechanism. For example, in the synthesis of pyrido[2,3-d]pyrimidines, computational studies have elucidated the roles of reactants and catalysts in each step of the multicomponent reaction sequence nih.gov.
Furthermore, enzymatic reactions involving pyrimidine derivatives have been successfully modeled. For instance, the reaction mechanism of dihydropyrimidinase, an enzyme involved in pyrimidine catabolism, has been studied using a quantum mechanical cluster approach based on DFT rsc.orgresearchgate.net. While this enzyme acts on the dihydropyrimidine ring, similar computational methodologies could be applied to study potential enzymatic transformations of the ethynyl group or the pyrimidine ring of this compound. Such studies would involve modeling the enzyme's active site and calculating the energy barriers for the catalyzed reaction, providing insights into substrate binding and catalytic turnover.
To illustrate the kind of data that would be generated from such a computational study, the following hypothetical data tables are presented. These tables are based on typical results from DFT calculations on reaction mechanisms.
Table 1: Hypothetical Activation Energies for the [3+2] Cycloaddition of Phenyl Azide to this compound
| Regioisomer | Transition State | Activation Energy (kcal/mol) |
| 1,4-disubstituted triazole | TS1 | 15.2 |
| 1,5-disubstituted triazole | TS2 | 18.5 |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Table 2: Hypothetical Relative Free Energies for the Sonogashira Coupling of this compound with Iodobenzene
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| Reactants | Pd(PPh₃)₂ + PhI + C₈H₈N₂O₂ | 0.0 |
| Oxidative Addition TS | [Pd(PPh₃)₂(Ph)(I)]‡ | +21.5 |
| Oxidative Addition Product | Pd(PPh₃)₂(Ph)(I) | -5.3 |
| Transmetalation TS | [Cu-acetylide-Pd]‡ | +15.8 |
| Reductive Elimination TS | [Pd(PPh₃)₂(Ph)(C≡C-Pyr)]‡ | +19.7 |
| Products | Pd(PPh₃)₂ + Product + HI | -25.1 |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Applications and Advanced Research Directions Involving 2 Ethynyl 4,6 Dimethoxypyrimidine Scaffolds
Role as a Key Building Block in Heterocyclic Synthesis
The inherent reactivity of the alkyne functionality, coupled with the electron-rich nature of the dimethoxypyrimidine ring, positions 2-ethynyl-4,6-dimethoxypyrimidine as a cornerstone for the synthesis of diverse heterocyclic systems. This scaffold provides a robust platform for generating novel molecular frameworks through various cyclization and coupling strategies.
Precursor for Complex Polycyclic and Fused Heterocyclic Systems
The ethynyl (B1212043) group serves as a versatile handle for constructing intricate polycyclic and fused heterocyclic systems. Its ability to participate in a myriad of reactions, including cycloadditions, transition-metal-catalyzed cross-couplings, and intramolecular cyclizations, allows for the annulation of additional rings onto the pyrimidine (B1678525) core. For instance, pyridodipyrimidine heterocycles, which are tricyclic systems with multiple nitrogen atoms, can be synthesized through various approaches. nih.gov These complex structures are analogs of aza-anthracene or phenanthrene (B1679779) and can exist in both linear and angular forms. nih.gov The synthesis of such fused systems is of great interest due to their potential biological activities.
Synthesis of Advanced Heterocyclic Scaffolds and Chemical Libraries
The modular nature of reactions involving this compound facilitates the generation of diverse chemical libraries. By systematically varying the reaction partners and conditions, a multitude of advanced heterocyclic scaffolds can be accessed. This approach is invaluable in drug discovery and materials science, where the exploration of a broad chemical space is crucial for identifying lead compounds with desired properties. The synthesis of densely substituted pyrimidine derivatives, for example, can be achieved through the direct condensation of cyanic acid derivatives with N-vinyl/aryl amides. organic-chemistry.org This methodology allows for the creation of C4-heteroatom-substituted pyrimidines, which are important in pharmaceuticals. organic-chemistry.org The versatility of this scaffold enables the construction of libraries of compounds for high-throughput screening and the discovery of novel bioactive molecules.
Design and Mechanistic Studies of Compounds with Specific Biological Activities (excluding clinical outcomes)
The this compound scaffold is a recurring motif in the design of molecules with specific biological functions. Researchers leverage its structural features to develop intermediates for agrochemicals and lead compounds in medicinal chemistry, while also conducting detailed mechanistic and structure-activity relationship studies to understand and optimize their biological interactions.
Exploration as Intermediates in Agrochemical Research and Development
In the field of agrochemicals, pyrimidine derivatives are known to exhibit a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The this compound core can be elaborated into more complex structures with potential agrochemical applications. For instance, the related compound 4,6-dimethoxy-2-methanesulfonyl pyrimidine is a key intermediate in the synthesis of certain agrochemicals. google.com The development of efficient and safe synthetic methods for such intermediates is crucial for their practical application in agriculture. google.com
Contributions to Medicinal Chemistry Research for Lead Compound Design (e.g., anti-inflammatory, antiviral agents, enzyme inhibitors)
The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The unique substitution pattern of this compound makes it an attractive starting point for the design of novel therapeutic agents. A lead compound is a chemical structure with potential biological activity that serves as a starting point for drug design and optimization. numberanalytics.com The process of drug design aims to improve a compound's pharmacodynamic and pharmacokinetic properties. youtube.com
The exploration of pyrimidine derivatives has led to the discovery of compounds with a variety of biological activities. For example, certain pyrimidine derivatives have shown potential as antiviral agents. nih.gov Specifically, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its derivatives have demonstrated significant antiretroviral activity. nih.gov Furthermore, thieno[3,2-d]pyrimidine (B1254671) analogues have been designed as dual inhibitors of epidermal growth factor receptor (EGFR) kinase and microtubule polymerization, showing promise as antiproliferative agents. nih.gov The design of such multi-target agents is a growing area of interest in cancer research.
The following table provides examples of biologically active compounds derived from or related to pyrimidine scaffolds:
| Compound Class | Biological Activity | Research Focus |
| Pyridodipyrimidines | Cytotoxic, Antioxidant, Antimicrobial | Synthesis of tricyclic systems |
| 2,4-diamino-5-cyano-6-substituted pyrimidines | Antiviral (Antiretroviral) | Modification of the side chain |
| Thieno[3,2-d]pyrimidine derivatives | Antiproliferative (EGFR kinase and tubulin inhibitors) | Dual-target inhibitors |
Structure-Activity Relationship (SAR) Studies in Biological Target Interactions
Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. numberanalytics.comyoutube.com These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. numberanalytics.com The goal of SAR is to identify the key structural features responsible for the desired pharmacological effect and to guide the design of more potent and selective analogs. nih.gov
For derivatives of pyrimidine and related heterocyclic systems, SAR studies have been instrumental in optimizing their biological profiles. For instance, in the development of 4H-chromene systems as agents against multidrug resistance in cancer, detailed SAR studies at various positions of the chromene ring revealed that specific substitutions are crucial for potency. nih.gov Similarly, for 6-(indol-2-yl)pyridine-3-sulfonamides targeting Hepatitis C virus (HCV) NS4B, SAR investigations focused on optimizing substituents on the indole (B1671886) and sulfonamide moieties to improve metabolic stability and pharmacokinetic properties. researchgate.net These studies provide a rational basis for the design of new compounds with enhanced therapeutic potential. The insights gained from SAR help in understanding the molecular interactions between the compound and its biological target, which is essential for rational drug design. researchgate.net
Advanced Materials Research and Photophysical Property Investigations (Theoretical and Synthetic Aspects)
The investigation of 2-ethynylpyrimidine (B1314018) derivatives in advanced materials is a growing field, particularly in the development of emissive transition metal complexes. The electron-deficient nature of the pyrimidine ring offers a distinct strategy for tuning the optical properties of these materials.
Synthetic Approaches and Photophysical Properties:
Research has demonstrated the synthesis of new transition metal complexes incorporating 2-ethynylpyrimidine ligands. mdpi.com The general synthetic route involves the deprotonation of the terminal alkyne of an ethynylpyrimidine, followed by its reaction with a metal chloride precursor, such as tbpyPtCl2, Ph3PAuCl, or Cy3PAuCl, to yield the desired mixed-ligand complexes. mdpi.com
The primary goal of incorporating the 2-ethynylpyrimidine ligand is to modulate the photophysical properties of the resulting metal complexes. A key finding is that using an electron-deficient heterocycle like pyrimidine can induce a blue-shift in the emission wavelength. mdpi.com This provides an alternative to the more common method of decorating an aryl ring with electron-withdrawing groups. For instance, the complex tbpyPt(C2pym)2 (where HC2pym = 2-ethynylpyrimidine) exhibits an emission maximum at 512 nm, which is blue-shifted compared to the 520 nm emission of the analogous 2-ethynylpyridine (B158538) complex. mdpi.com This demonstrates the direct influence of the pyrimidine core on the compound's emissive properties.
Detailed characterization of these new complexes involves NMR spectroscopy, elemental analysis, and X-ray crystallography to confirm their structures. mdpi.com The photophysical investigation is completed by measuring their excitation and emission spectra to evaluate the ligand's effectiveness in tuning emissive behavior. mdpi.com
Table 1: Photophysical Data of a 2-Ethynylpyrimidine-Containing Metal Complex
| Compound | Emission λmax (nm) | Comparison Compound | Emission λmax (nm) of Comparison |
|---|---|---|---|
| tbpyPt(C |
512 | tbpyPt(C |
520 |
Data sourced from a study on emissive Pt(II) and Au(I) compounds. mdpi.com
Bioorganometallic Chemistry and C-Nucleoside Analogue Synthesis
The unique structure of this compound makes it a valuable precursor in medicinal and bioorganometallic chemistry.
Bioorganometallic Chemistry:
Bioorganometallic chemistry studies molecules that contain at least one metal-carbon bond and have a biological application. rsc.orgdeepdyve.com While many organometallic compounds are known for their toxicity and instability, a significant number are stable in aqueous and aerobic environments, making them suitable for medicinal use. rsc.orgdeepdyve.com The field has produced therapeutics for cancer, HIV, and malaria. rsc.org The introduction of a metal into a bioactive organic scaffold can introduce novel mechanisms of action, alter cellular permeability, and improve selectivity. uct.ac.za
The 2-ethynylpyrimidine scaffold is an ideal ligand for creating novel bioorganometallic complexes. As demonstrated in materials research, the ethynyl group readily complexes with metals like platinum and gold. mdpi.com This reactivity can be harnessed to attach a metal center to the pyrimidine core, which itself is a key component of many biologically active molecules. gsconlinepress.com The resulting organometallic compound could combine the therapeutic properties of the pyrimidine moiety with the unique attributes conferred by the metal, potentially leading to new classes of drugs with enhanced efficacy or the ability to overcome drug resistance. uct.ac.za
C-Nucleoside Analogue Synthesis:
C-nucleosides are analogues of natural nucleosides where the nitrogen base is connected to the sugar moiety via a carbon-carbon bond instead of a carbon-nitrogen bond. nih.gov This C-C bond imparts greater metabolic stability, making C-nucleosides attractive candidates for drug development, particularly as antiviral agents. nih.gov
The synthesis of C-nucleosides is a significant challenge, with a primary goal being the stereospecific formation of the C-C glycosidic bond. beilstein-journals.org The this compound molecule is an excellent starting material for this purpose. The terminal alkyne (ethynyl group) serves as a reactive handle for coupling reactions with modified sugar precursors (lactones or glycosyl halides). Convergent synthesis is a common strategy, where the heterocyclic base and the sugar are prepared separately and then joined. researchgate.net The reaction of a lithiated or otherwise activated ethynylpyrimidine with a protected ribonolactone can form the crucial C-C bond, leading to a versatile 1'-hydroxy C-nucleoside intermediate that can be further modified. researchgate.neturfu.ru
For example, a general approach involves the reaction of an organolithium derivative, generated from the ethynylpyrimidine, with a protected 2-deoxyribonolactone. urfu.ru This is followed by selective reduction and ring closure to yield the desired C-nucleoside. This synthetic utility underscores the importance of the ethynyl group in facilitating the construction of complex, biologically relevant molecules. urfu.runih.gov
Future Prospects and Emerging Research Frontiers in Ethynylpyrimidine Chemistry
The field of ethynylpyrimidine chemistry is poised for significant advancements, driven by emerging technologies and synthetic methodologies that promise greater efficiency, sustainability, and novel applications.
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for producing complex molecules with high selectivity and under mild, environmentally friendly conditions. While specific applications to this compound are still an emerging area, the principles are highly relevant. Enzymes could be employed for stereoselective modifications of the pyrimidine scaffold or a sugar moiety prior to their coupling. For instance, lipases or proteases could perform selective deprotection steps, or oxidoreductases could introduce specific functionalities. This approach could be particularly valuable in the synthesis of chiral C-nucleoside analogues, where achieving the correct stereochemistry is paramount.
Continuous flow chemistry is a modern production technology that offers numerous advantages over traditional batch processing, including enhanced safety, scalability, reproducibility, and reaction control. nih.govrsc.org In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. mdpi.com This technology is particularly well-suited for handling hazardous reagents or highly exothermic reactions.
The unique electronic and photophysical properties of this compound make it a compelling candidate for incorporation into nanoscale materials and molecular devices. Theoretical and computational studies can pave the way for these future applications by predicting the behavior of molecules in complex systems.
Theoretical explorations could focus on designing molecular wires or switches where the ethynylpyrimidine unit acts as a key component. Its ability to complex with metals and its inherent emissive properties could be exploited for developing novel sensors or optoelectronic devices. mdpi.com Furthermore, the use of nanocatalysts, such as those based on metal oxides, has already been shown to be effective in the synthesis of various pyrimidine derivatives. rsc.org Future research could explore the self-assembly of ethynylpyrimidine-based molecules on surfaces or within larger nanostructures, guided by theoretical models, to create functional materials with tailored electronic or photonic properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for preparing 2-Ethynyl-4,6-dimethoxypyrimidine, and how can reaction conditions be optimized?
- Methodology : While direct synthesis of the ethynyl derivative is not explicitly covered in the evidence, analogous routes for 2-amino- and 2-chloro-4,6-dimethoxypyrimidine suggest a multi-step approach. A plausible pathway involves:
Core formation : Cyclization of diethyl malonate with guanidine nitrate under basic conditions (e.g., sodium ethoxide) to form 2-amino-4,6-dihydroxypyrimidine .
Functionalization : Methoxylation via chlorination (using POCl₃) followed by nucleophilic substitution with methanol .
Ethynyl introduction : Sonogashira coupling of a halogenated precursor (e.g., 2-chloro-4,6-dimethoxypyrimidine) with terminal alkynes under Pd catalysis .
- Optimization : Key parameters include reaction time (15–24 hours for cyclization), pH control (5.8–6.2 for methoxylation), and catalyst selection (e.g., PdCl₂(PPh₃)₂ for cross-coupling) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Vibrational analysis : FTIR and Raman spectroscopy to identify functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹) and hydrogen bonding patterns .
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and ethynyl (-C≡CH) substituents. Aromatic protons in the pyrimidine ring typically resonate at δ 6.5–8.5 ppm .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N or C–H···O interactions) using tools like SIR97 for structure refinement .
Advanced Research Questions
Q. How do hydrogen-bonding motifs influence the supramolecular assembly of this compound in crystalline phases?
- Methodology : Analyze crystal structures using graph-set notation (e.g., Etter’s rules) to classify hydrogen bonds. For example:
- Chains of fused rings : Observed in 2-amino-4,6-dimethoxypyrimidine via N–H···N interactions (N···N distances: 3.10–3.26 Å) .
- Ethynyl effects : The ethynyl group may introduce C–H···π or π-stacking interactions, altering packing efficiency. Hirshfeld surface analysis quantifies intermolecular contacts .
Q. What strategies resolve contradictions in synthetic yields reported for 4,6-dimethoxypyrimidine analogs?
- Case study : 2-Amino-4,6-dimethoxypyrimidine synthesis yields vary with reaction time (12–24 hours) and pH (optimal pH 5.8–6.2 for chlorination) .
- Resolution : Use design of experiments (DoE) to isolate critical variables. For example:
| Parameter | Effect on Yield | Evidence Source |
|---|---|---|
| Reaction time | Nonlinear | |
| pH control | Critical | |
| Catalyst loading | Moderate |
Q. How can this compound be utilized in coordination polymers or metal-organic frameworks (MOFs)?
- Methodology :
Ligand design : The ethynyl group acts as a π-donor, while pyrimidine N-atoms coordinate to metals (e.g., Zn²⁺).
Synthesis : React with metal salts (e.g., Zn(NO₃)₂) in polar solvents (DMF/water) under solvothermal conditions .
Characterization : Single-crystal XRD and Hirshfeld analysis reveal coordination geometry (e.g., tetrahedral Zn centers) and stability .
- Applications : Potential use in catalysis or luminescent materials due to tunable electronic properties .
Q. What computational approaches validate the electronic and vibrational properties of this compound?
- DFT studies : Optimize geometry at B3LYP/6-311++G(d,p) level to predict vibrational frequencies (FTIR/Raman) and frontier molecular orbitals (HOMO-LUMO gap) .
- Molecular docking : Screen for bioactivity (e.g., antiviral potential) by simulating interactions with target proteins (e.g., HIV-1 reverse transcriptase) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
